6-Chloro-2-phenyl-3-quinolinyl methyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

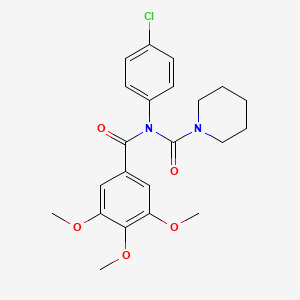

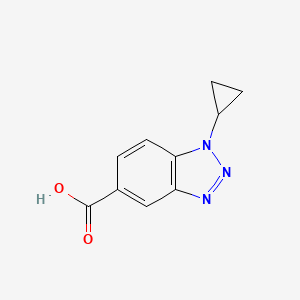

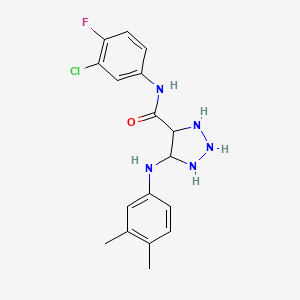

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is a sulfur-containing heterocyclic organic compound. Its molecular formula is C16H12ClNS and it has a formula weight of 285.79118 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is further substituted with a phenyl group, a chlorine atom, and a methyl sulfide group .Aplicaciones Científicas De Investigación

Green Chemistry Approaches in Quinoline Synthesis

Quinoline scaffolds, akin to "6-Chloro-2-phenyl-3-quinolinyl methyl sulfide," are synthesized using green chemistry approaches. A study demonstrated a regioselective synthesis of novel quinoline derivatives in water, highlighting the environmental benefits of such methods. This approach ensures high yields and regioselectivity, essential for developing pharmacologically active quinoline derivatives (Poomathi et al., 2015).

Novel Enzymatic Enhancers

Another research focus is on the synthesis of quinoline derivatives as enzymatic enhancers. For instance, the synthesis of angular tetracyclic benzo[h]quinolinones under phase transfer catalysis conditions revealed their potential as novel enzymatic enhancers, demonstrating the versatility of quinoline compounds in biochemistry (Abass, 2007).

Antimicrobial Applications

Quinoline derivatives are also prominent in antimicrobial research. An eco-friendly method was developed for synthesizing sulfur-containing quinolinthiones, showcasing significant antimicrobial efficacy. This highlights the potential of quinoline-based compounds, including sulfide derivatives, in developing new antimicrobial agents (Geesi et al., 2018).

Photocatalytic Degradation Studies

Quinoline derivatives play a role in photocatalytic degradation studies, essential for environmental remediation. Research on photocatalytic degradation of commercial dyes using various semiconductors illustrated the applicability of quinoline compounds in enhancing photocatalytic efficiency, underscoring their importance in environmental chemistry (Kansal et al., 2007).

Chemical Synthesis and Drug Development

The chemical synthesis of quinoline derivatives for potential drug development is another critical application. Studies on the synthesis of quinoxalines at room temperature using silica bonded S-sulfonic acid as a catalyst demonstrate the synthetic versatility of quinoline compounds. This is crucial for developing compounds with potential therapeutic applications (Niknam et al., 2009).

Propiedades

IUPAC Name |

6-chloro-3-methylsulfanyl-2-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNS/c1-19-15-10-12-9-13(17)7-8-14(12)18-16(15)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSOFDSXPFDCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)

![2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2731185.png)

![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2731186.png)

![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2731189.png)